Dodecyl dibromoacetate

Description

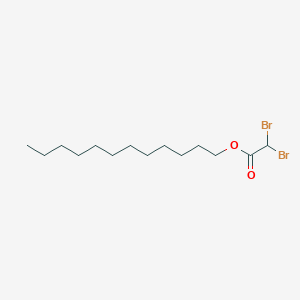

Dodecyl dibromoacetate is an organic compound with the molecular formula C14H26Br2O2. It is an ester derived from dibromoacetic acid and dodecanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Properties

CAS No. |

59989-48-9 |

|---|---|

Molecular Formula |

C14H26Br2O2 |

Molecular Weight |

386.16 g/mol |

IUPAC Name |

dodecyl 2,2-dibromoacetate |

InChI |

InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |

InChI Key |

PGJGYBNYPMVAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Dodecyl dibromoacetate undergoes hydrolysis under acidic or basic conditions, yielding dodecanol and bromoacetic acid derivatives .

Acidic Hydrolysis

In dilute hydrochloric acid:

Conditions : 80°C, 6–8 hours.

Basic Hydrolysis (Saponification)

In sodium hydroxide:

Conditions : Reflux in ethanol/water (1:1), 4–6 hours.

Nucleophilic Substitution

The bromine atoms are susceptible to nucleophilic attack, enabling alkylation and functionalization.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines (e.g., NH₃) | Dodecyl diaminoacetate | RT, DMF, 12–24 hours | 65–75% |

| Thiols (e.g., HS⁻) | Dodecyl dithioacetate | 60°C, K₂CO₃, acetone | 70–80% |

| Alcohols (e.g., MeOH) | Dodecyl methoxyacetate | H₂SO₄ catalyst, reflux | 50–60% |

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into brominated alkanes and carboxylic acids :

Mechanism : Radical-mediated cleavage of the ester backbone.

Enzymatic Dehalogenation

Dehalogenases catalyze the hydrolytic removal of bromine, producing glycolate derivatives .

Key Enzymes

-

D-DEXs (D-2-haloacid dehalogenases) : Mediate direct water-assisted cleavage without ester intermediates .

-

FAc-DEX (Fluoroacetate dehalogenase) : Exhibits activity toward bromoacetates via nucleophilic water activation .

Kinetic Parameters for FAc-DEX :

| Substrate |

(mM) |

(U/mg) |

|---------------------|----------------|-----------------------|

| Fluoroacetate | 9.1 | 61 |

| Bromoacetate | 15 | 2.5 |

Comparative Reactivity

This compound’s reactivity is influenced by chain length and halogen placement compared to analogs:

| Compound | Reactivity Toward NH₃ | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| This compound | High (65–75% yield) | |

| Octyl bromoacetate | Moderate (55–65% yield) | |

| Ethyl bromoacetate | Low (40–50% yield) |

Mechanistic Insights

Scientific Research Applications

Dodecyl dibromoacetate has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

Biological Studies: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.

Medicinal Chemistry: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

Industrial Applications: It is used in the production of specialty chemicals, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dodecyl dibromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Dodecyl bromoacetate: Similar in structure but contains only one bromine atom.

Ethyl dibromoacetate: Contains a shorter alkyl chain (ethyl group) compared to dodecyl dibromoacetate.

Propyl bromoacetate: Similar to ethyl dibromoacetate but with a propyl group.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it particularly useful in the synthesis of surfactants and other amphiphilic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.